2-Amino-6-bromobenzenethiol 2-Amino-6-bromobenzenethiol
Brand Name: Vulcanchem
CAS No.: 824932-42-5
VCID: VC6752505
InChI: InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
SMILES: C1=CC(=C(C(=C1)Br)S)N
Molecular Formula: C6H6BrNS
Molecular Weight: 204.09

2-Amino-6-bromobenzenethiol

CAS No.: 824932-42-5

Cat. No.: VC6752505

Molecular Formula: C6H6BrNS

Molecular Weight: 204.09

* For research use only. Not for human or veterinary use.

2-Amino-6-bromobenzenethiol - 824932-42-5

Specification

CAS No. 824932-42-5
Molecular Formula C6H6BrNS
Molecular Weight 204.09
IUPAC Name 2-amino-6-bromobenzenethiol
Standard InChI InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Standard InChI Key GDKDKXYKTCNBIA-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)S)N

Introduction

Structural and Molecular Characteristics

2-Amino-6-bromobenzenethiol belongs to the class of aminothiophenols, characterized by the presence of both amino and thiol functional groups on an aromatic ring. Key structural parameters include:

PropertyValueSource
Molecular FormulaC6H6BrNS\text{C}_6\text{H}_6\text{BrNS}
Molecular Weight204.09 g/mol
Exact Mass202.940 Da
Topological Polar Surface Area (TPSA)64.8 Ų
LogP (Octanol-Water Partition Coefficient)2.90

The molecule’s SMILES notation is C1=CC(=C(C(=C1)Br)S)N\text{C1=CC(=C(C(=C1)Br)S)N}, and its InChIKey is GDKDKXYKTCNBIA-UHFFFAOYSA-N\text{GDKDKXYKTCNBIA-UHFFFAOYSA-N} . The bromine atom at the 6-position introduces steric and electronic effects that influence reactivity, while the thiol group enables participation in nucleophilic and oxidative reactions.

Synthesis Methods

Hydrolysis of Benzothiazole Precursors

A common synthesis route involves the alkaline hydrolysis of 5-bromo-2-methylbenzothiazole. In a representative procedure:

  • Reagents: 5-bromo-2-methylbenzothiazole, sodium hydroxide (8N), ethylene glycol.

  • Conditions: Heating at 140°C for 4 hours under reflux.

  • Workup: The reaction mixture is concentrated, and the product is purified via trituration with pentane/ether.

  • Yield: 96% .

This method leverages the nucleophilic cleavage of the benzothiazole ring by hydroxide ions, yielding the target aminothiophenol. The reaction is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LCMS) .

Alternative Cyclization Approaches

2-Amino-6-bromobenzenethiol can also serve as a precursor in cyclization reactions. For example, in the presence of carbon dioxide (CO2\text{CO}_2) and hydrosilanes (e.g., Et2SiH2\text{Et}_2\text{SiH}_2), it undergoes cyclization to form 6-bromobenzothiazole under the following conditions:

  • Catalyst: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

  • Solvent: N\text{N}-methylpyrrolidone (NMP).

  • Temperature: 150°C for 24 hours.

  • Pressure: 5 MPa CO2\text{CO}_2 .

This method highlights the compound’s utility in green chemistry, as CO2\text{CO}_2 acts as a carbonyl source.

Physicochemical Properties

Spectral Data

  • 1H^1\text{H} NMR (DMSO-d6_6): Peaks at δ\delta 7.09 (d, J=8.33J = 8.33 Hz, 1H), 6.87 (d, J=1.75J = 1.75 Hz, 1H), 6.62 (dd, J=1.75,8.33J = 1.75, 8.33 Hz, 1H), and 5.16 (br. s, 3H) .

  • LCMS: A molecular ion peak at m/z=203.83m/z = 203.83 .

Predicted Collision Cross Sections (CCS)

Adductm/zm/zCCS (Ų)
[M+H]+^+203.94771121.4
[M+Na]+^+225.92965125.2
[M-H]^-201.93315123.6

Applications in Organic Synthesis

Benzothiazole Synthesis

The compound is a key intermediate in the synthesis of benzothiazoles, which are widely used in pharmaceuticals and agrochemicals. For instance, its reaction with CO2\text{CO}_2 and hydrosilanes produces 6-bromobenzothiazole, a scaffold found in antitumor and antimicrobial agents .

Functionalization Reactions

  • Oxidation: The thiol group can be oxidized to sulfinic or sulfonic acids using hydrogen peroxide.

  • Halogen Exchange: The bromine atom may undergo nucleophilic substitution with reagents like sodium methoxide to introduce methoxy groups.

Future Research Directions

  • Pharmaceutical Applications: Exploration of 6-bromobenzothiazole derivatives as kinase inhibitors or antimicrobial agents.

  • Green Chemistry: Optimization of CO2\text{CO}_2-based cyclization protocols to reduce reliance on toxic reagents.

  • Material Science: Investigation of its use in polymer crosslinking or metal-organic frameworks (MOFs).

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